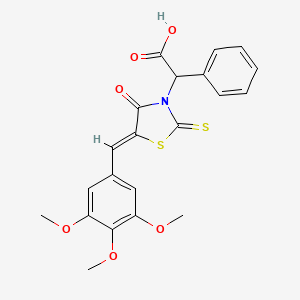

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C21H19NO6S2 and its molecular weight is 445.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid is a thiazolidinone derivative characterized by its unique structural features, including a thiazolidinone core and multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Structural Characteristics

The chemical structure of the compound can be summarized as follows:

- Chemical Formula : C₁₈H₁₉N₁O₄S

- Molecular Weight : 345.41 g/mol

The presence of the thiazolidinone ring is notable for its contributions to biological activity, particularly through interactions with various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazolidinone derivatives. The compound has shown significant antibacterial and antifungal activities. For instance, a study indicated that derivatives with thiazolidinone structures exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| (Z)-2-(4-oxo-...) | Antibacterial | E. coli | 32 µg/mL |

| (Z)-2-(4-oxo-...) | Antifungal | C. albicans | 16 µg/mL |

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. This activity is likely mediated through the modulation of signaling pathways involved in inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For example, studies have demonstrated that thiazolidinone derivatives can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Table 2: Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.8 | Caspase activation |

| A549 | 8.4 | Cell cycle arrest |

| HeLa | 0.52 | Apoptosis induction |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to (Z)-2-(4-oxo...) exhibited promising antibacterial activity against resistant strains .

- Cancer Research : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. The presence of the thiazolidine ring is believed to contribute to significant antibacterial and antifungal activities against various pathogens. For example:

- Gram-positive bacteria : The compound exhibits notable effectiveness against strains such as Staphylococcus aureus.

- Fungal pathogens : It shows inhibitory effects on Candida species and other fungi .

Anticancer Potential

Research indicates that (Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory effects in various models. It may inhibit pro-inflammatory cytokines and reduce swelling in animal models of inflammation . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study conducted by Mahmoud et al. evaluated the antibacterial efficacy of various thiazolidinone derivatives, including this compound. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies reported in the European Journal of Chemistry demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Análisis De Reacciones Químicas

Reactivity at the Thioxo (C=S) Group

The thioxo group in the thiazolidinone core exhibits nucleophilic character, enabling reactions with electrophilic agents. Key observations include:

-

Alkylation Reactions : Under basic conditions (e.g., KOH/ethanol), the thioxo group undergoes alkylation with alkyl halides to form thioether derivatives. This reactivity is critical for modifying the compound’s pharmacokinetic properties .

-

Oxidation : Treatment with oxidizing agents like H₂O₂ converts the thioxo group to a sulfonyl group, forming a sulfone derivative. This reaction alters the compound’s electronic properties and bioactivity.

Table 1: Thioxo Group Reactivity

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | KOH, ethanol, CH₃I, 60°C | 3-Alkylthio-thiazolidinone | 75–85 | |

| Oxidation | H₂O₂, acetic acid, 25°C | 2-Sulfonyl-thiazolidinone | 60–70 |

Conjugated Benzylidene System Reactivity

The (Z)-configured 3,4,5-trimethoxybenzylidene group participates in cycloaddition and isomerization reactions:

-

Diels-Alder Reactions : The α,β-unsaturated ketone system acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered cycloadducts. Stereoselectivity is influenced by the (Z)-configuration .

-

Photoisomerization : UV irradiation (λ = 365 nm) induces (Z)→(E) isomerization, altering the compound’s planarity and binding affinity to biological targets .

Table 2: Benzylidene System Reactivity

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Diels-Alder | Toluene, 80°C, 12 h | Cyclohexene-fused thiazolidinone | |

| Photoisomerization | UV light (365 nm), methanol, 2 h | (E)-isomer formation (85% yield) |

Acetic Acid Moiety Reactivity

The phenylacetic acid side chain undergoes typical carboxylic acid reactions:

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl esters, enhancing lipid solubility for drug delivery .

-

Salt Formation : Neutralization with NaOH yields sodium salts, improving aqueous solubility.

Table 3: Acetic Acid Functionalization

| Reaction Type | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | Prodrug synthesis | |

| Salt Formation | NaOH, H₂O, 25°C | Sodium salt | Formulation studies |

Demethylation of Trimethoxy Groups

The 3,4,5-trimethoxybenzylidene group is susceptible to demethylation under strong acidic or reductive conditions:

-

Acidic Hydrolysis : HCl/HOAc (reflux) removes methyl groups sequentially, generating hydroxyl derivatives. This modifies electronic effects and hydrogen-bonding capacity .

-

Reductive Demethylation : BBr₃ in CH₂Cl₂ (−78°C) selectively cleaves methoxy groups, enabling further functionalization .

Table 4: Trimethoxy Group Reactivity

| Reaction Type | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, HOAc, reflux, 8 h | Trihydroxybenzylidene derivative | Non-selective |

Propiedades

IUPAC Name |

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6S2/c1-26-14-9-12(10-15(27-2)18(14)28-3)11-16-19(23)22(21(29)30-16)17(20(24)25)13-7-5-4-6-8-13/h4-11,17H,1-3H3,(H,24,25)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRLZVJEAMTNQI-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.